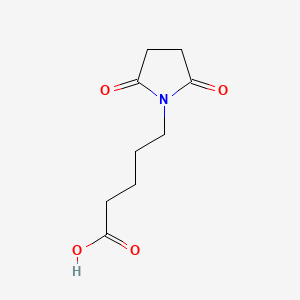
5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid, also known as 2,5-Dioxo-1-pyrrolidinepentanoic acid, has a molecular formula of C9H13NO4 and a molecular weight of 199.21 .
Molecular Structure Analysis
The InChI code for 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid is 1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14) . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Monoclonal Antibody Production
5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid: has been identified as a compound that can significantly improve monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cell cultures . The compound was found to suppress cell growth while increasing cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. This enhancement in production is crucial for medication supply and medical cost reduction.
Glycosylation Control
The same compound has also been shown to suppress the galactosylation on monoclonal antibodies . Galactosylation is a critical quality attribute of therapeutic monoclonal antibodies, and controlling the level of N-linked glycans’ galactosylation is important for the efficacy and safety of these medications.
Radio Ligand Synthesis for PET Imaging
5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid: derivatives are used in the synthesis of precursors for Al [18F]-NOTA-labeled tetrazine radio ligands . These radio ligands are crucial for 18F-based pretargeted PET imaging systems , which are instrumental in non-invasive diagnostic imaging and cancer research.
Structure-Activity Relationship Studies
The compound’s structure-activity relationship has been evaluated to understand its impact on monoclonal antibody production . It was demonstrated that the partial structure of 2,5-dimethylpyrrole was effective in enhancing cell-specific productivity, indicating that further structural optimization could lead to improved production and quality control of monoclonal antibodies.
Chemical Compound Screening
In a large-scale screening of over 23,000 chemicals, 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid was identified as a compound that can improve cell-specific antibody production . This showcases the compound’s potential as a valuable additive in batch cultures for biopharmaceutical manufacturing.
Metabolic Studies in Cell Cultures
Research has also been conducted to investigate the metabolism of rCHO cells under conditions supplemented with 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid . Understanding the metabolic trends under the influence of this compound can provide insights into optimizing cell culture conditions for enhanced bioproduction.
Safety and Hazards
Propriétés
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHVEDBGWJYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153195-41-6 |
Source


|
| Record name | 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzamide](/img/structure/B2927493.png)
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927495.png)
![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)

![1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B2927501.png)

![3-benzyl-N-isopropyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2927503.png)
![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)


![5-(4-Fluorobenzoyl)-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2927507.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2927508.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2927510.png)
